molecular formula C21H28N4O8 B12751127 N',N'-diethyl-N-(4-methyl-6-phenylpyridazin-3-yl)ethane-1,2-diamine;oxalic acid CAS No. 118269-75-3

N',N'-diethyl-N-(4-methyl-6-phenylpyridazin-3-yl)ethane-1,2-diamine;oxalic acid

Cat. No.: B12751127
CAS No.: 118269-75-3
M. Wt: 464.5 g/mol
InChI Key: GQSOZJPUDBYTHB-UHFFFAOYSA-N
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Description

N’,N’-diethyl-N-(4-methyl-6-phenylpyridazin-3-yl)ethane-1,2-diamine;oxalic acid is a complex organic compound with a unique structure that combines a pyridazine ring with ethane-1,2-diamine and oxalic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’-diethyl-N-(4-methyl-6-phenylpyridazin-3-yl)ethane-1,2-diamine;oxalic acid typically involves multiple steps. The initial step often includes the formation of the pyridazine ring, followed by the introduction of the ethane-1,2-diamine group. The final step involves the addition of oxalic acid to form the complete compound. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems for monitoring and controlling reaction conditions is common to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N’,N’-diethyl-N-(4-methyl-6-phenylpyridazin-3-yl)ethane-1,2-diamine;oxalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides or other oxygen-containing compounds, while reduction reactions may yield reduced forms of the original compound .

Scientific Research Applications

N’,N’-diethyl-N-(4-methyl-6-phenylpyridazin-3-yl)ethane-1,2-diamine;oxalic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N’,N’-diethyl-N-(4-methyl-6-phenylpyridazin-3-yl)ethane-1,2-diamine;oxalic acid involves its interaction with specific molecular targets and pathways within biological systems. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N’,N’-diethyl-N-(4-methyl-6-phenylpyridazin-3-yl)ethane-1,2-diamine;oxalic acid include:

Uniqueness

What sets N’,N’-diethyl-N-(4-methyl-6-phenylpyridazin-3-yl)ethane-1,2-diamine;oxalic acid apart from similar compounds is its unique combination of functional groups and its potential for diverse applications. The presence of the oxalic acid moiety, in particular, may confer additional properties and reactivity that are not observed in similar compounds .

Properties

CAS No.

118269-75-3

Molecular Formula

C21H28N4O8

Molecular Weight

464.5 g/mol

IUPAC Name

N',N'-diethyl-N-(4-methyl-6-phenylpyridazin-3-yl)ethane-1,2-diamine;oxalic acid

InChI

InChI=1S/C17H24N4.2C2H2O4/c1-4-21(5-2)12-11-18-17-14(3)13-16(19-20-17)15-9-7-6-8-10-15;2*3-1(4)2(5)6/h6-10,13H,4-5,11-12H2,1-3H3,(H,18,20);2*(H,3,4)(H,5,6)

InChI Key

GQSOZJPUDBYTHB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=NN=C(C=C1C)C2=CC=CC=C2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O

Origin of Product

United States

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